molecular formula C17H20N2O2 B5013537 1-(2-furoyl)-4-(2-phenylethyl)piperazine

1-(2-furoyl)-4-(2-phenylethyl)piperazine

Cat. No. B5013537
M. Wt: 284.35 g/mol
InChI Key: FQANXSPRTSCPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(2-phenylethyl)piperazine (FEPP) is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. FEPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied to understand its potential use in the field of medicine.

Mechanism of Action

1-(2-furoyl)-4-(2-phenylethyl)piperazine has been shown to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound can reduce inflammation, inhibit tumor growth, and improve cardiovascular function. This compound has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-furoyl)-4-(2-phenylethyl)piperazine is its potential as a therapeutic agent for various diseases. This compound has been shown to have a number of pharmacological properties that make it a promising candidate for drug development. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on 1-(2-furoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and cardiovascular disease. Another area of interest is the study of this compound's effects on the central nervous system, particularly its potential use as an anxiolytic agent. Additionally, research may focus on improving the solubility and stability of this compound to enhance its therapeutic potential.

Synthesis Methods

1-(2-furoyl)-4-(2-phenylethyl)piperazine can be synthesized through a multistep pathway that involves the reaction of 2-furoyl chloride with 2-phenylethylamine to form this compound hydrochloride. This intermediate product can then be treated with sodium hydroxide to obtain the final product, this compound.

Scientific Research Applications

1-(2-furoyl)-4-(2-phenylethyl)piperazine has been studied for its potential use in the treatment of various diseases. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-anxiety properties. This compound has also been shown to have a positive effect on the cardiovascular system and has been studied as a potential treatment for hypertension.

properties

IUPAC Name

furan-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(16-7-4-14-21-16)19-12-10-18(11-13-19)9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQANXSPRTSCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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